N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-4-6-15(7-5-13)21-17(26)12-27-18-9-8-16-22-23-19(25(16)24-18)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSIMLFTQJGTEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This process provides concise access to pharmacologically active pyridazinones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways and targets.
Industry: The compound may be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Pyridine vs. Chlorophenyl/Furan : The pyridin-3-yl group in the target compound may enhance hydrogen bonding or π-π stacking interactions compared to the lipophilic 4-chlorophenyl or the electron-rich furan in .
- Acetamide Side Chain : The 4-methylphenyl group in the target compound offers moderate hydrophobicity, contrasting with the polar acetamidophenyl () or sulfonyl groups (), which influence solubility and membrane permeability .
Physicochemical Properties
- Solubility : The pyridin-3-yl group may improve aqueous solubility compared to chlorophenyl derivatives, which are more lipophilic .
Biological Activity
N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure comprising:
- Pyridine Ring
- Triazole Ring
- Pyridazine Ring
- Sulfanyl Group
- Acetamide Linkage
This structural complexity contributes to its diverse biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It is known to inhibit specific enzymes that play critical roles in cellular metabolism. This inhibition can disrupt various metabolic pathways essential for cancer cell survival.
- Receptor Binding : The compound can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that may lead to apoptosis (programmed cell death) in cancer cells.
- Induction of Apoptosis : By activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways, this compound can effectively induce apoptosis in malignant cells.
Cytotoxicity and Biological Evaluation
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings indicate significant cytotoxicity with varying degrees of effectiveness.
Table 1: Cytotoxicity Data
This table summarizes the half-maximal inhibitory concentration (IC50) values for the compound against three different cancer cell lines, indicating its potency.
Case Studies and Research Findings
- Inhibition of c-Met Kinase : A study highlighted that compounds similar to this compound exhibited significant inhibitory activity against c-Met kinase—a critical target in cancer therapy. The most promising derivatives showed IC50 values comparable to established inhibitors like Foretinib .
- Apoptosis Induction : Further investigation demonstrated that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase . This suggests its potential as a therapeutic agent in targeted cancer treatments.
- Structure-Activity Relationships (SAR) : Studies have explored SARs to optimize the biological activity of triazolo-pyridazine derivatives. Modifications to the molecular structure have been shown to enhance cytotoxicity and selectivity towards specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
